(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Catalog No.
S1533846
CAS No.
23661-28-1
M.F
C20H24O9S
M. Wt
440.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)t...

CAS Number

23661-28-1

Product Name

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

IUPAC Name

(3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate

Molecular Formula

C20H24O9S

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3

InChI Key

JCKOUAWEMPKIAT-OBKDMQGPSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Description

The exact mass of the compound (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Application in Plant Chemical Defense

Specific Scientific Field: Plant Biochemistry

Summary of the Application: This compound plays a crucial role in plant chemical defense . It’s involved in the controlled hydroxylation of diterpenoids, which allows plants to chemically defend themselves without causing autotoxicity .

Methods of Application or Experimental Procedures: The research involved silencing two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata . This caused severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives .

Results or Outcomes: The study found that the defensive function of diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products . By regulating metabolic modifications, tobacco plants avoid autotoxicity and gain herbivore defense .

Application in Glycochemistry

Specific Scientific Field: Glycochemistry

Summary of the Application: Phenyl 1-thio-glycosides, including Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside, have been used extensively for the synthesis of complex oligosaccharides . They have also been used recently as specific inhibitors of human galectins .

Results or Outcomes: The use of Phenyl 1-thio-glycosides in the synthesis of complex oligosaccharides has been successful . Moreover, aryl 1-thio-beta-D-galactopyranosides have been effective as specific inhibitors of human galectins .

Application in Synthesis of Quinoline-based Glycoconjugates

Specific Scientific Field: Organic Chemistry

Summary of the Application: This compound has been used in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .

Results or Outcomes: The use of this compound in the synthesis of quinoline-based glycoconjugates has been successful .

Application in Antimicrobial Studies

Specific Scientific Field: Microbiology

Summary of the Application: Phenyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside is a remarkable compound with antimicrobial properties, used for studying bacterial and fungal pathogens .

Results or Outcomes: The compound has shown promising results in antimicrobial studies, particularly against bacterial and fungal pathogens .

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate, lacking a common name, is an organic molecule belonging to the class of glycosides. The specific origin and significance in scientific research are currently unclear due to limited information [].


Molecular Structure Analysis

The key features of the molecule include:

  • Tetrahydropyran ring: A six-membered ring with four carbon atoms and two oxygen atoms. The stereochemistry at positions 2, 3, 4, 5, and 6 is designated as 2R, 3R, 4S, 5R, and 6S, indicating the specific spatial arrangement of substituents around the ring.
  • Acetoxymethyl group: Attached to the second carbon (C2) of the ring, it consists of a methyl group (CH3) bonded to an acetate group (CH3COO-). Three such groups are present, indicated by "triacetate" in the name.
  • Phenylthio group: A phenyl ring (C6H5) linked to the sixth carbon (C6) of the ring through a sulfur atom (S).

XLogP3

2.9

Dates

Modify: 2023-08-15

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